![molecular formula C16H11ClF2N4O B11057784 1-(3-Chlorophenyl)-N-[(3,4-difluorophenyl)methyl]-1,2,3-triazole-4-carboxamide](/img/structure/B11057784.png)
1-(3-Chlorophenyl)-N-[(3,4-difluorophenyl)methyl]-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-(3,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-(3,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include:
Formation of the Triazole Ring: This is usually achieved through a between an azide and an alkyne.
Introduction of the Chlorophenyl and Difluorobenzyl Groups: These groups are introduced through nucleophilic substitution reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-(3,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and difluorobenzyl positions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-chlorophenyl)-N-(3,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(3,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(3,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(3-chlorophenyl)-N-(3,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: This compound has similar structural features but may differ in its biological activity.
1-(3-chlorophenyl)-N-(3,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide:
The uniqueness of 1-(3-chlorophenyl)-N-(3,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11ClF2N4O |
|---|---|
Molecular Weight |
348.73 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[(3,4-difluorophenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C16H11ClF2N4O/c17-11-2-1-3-12(7-11)23-9-15(21-22-23)16(24)20-8-10-4-5-13(18)14(19)6-10/h1-7,9H,8H2,(H,20,24) |
InChI Key |
MANFGQYOYRTNCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-Dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid](/img/structure/B11057703.png)
![2-[(1E)-1-hydrazinylideneethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11057705.png)

![8-Butyl-6-imino-3-pentyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11057721.png)
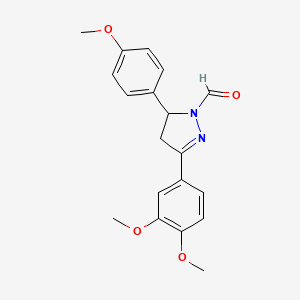
![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B11057735.png)
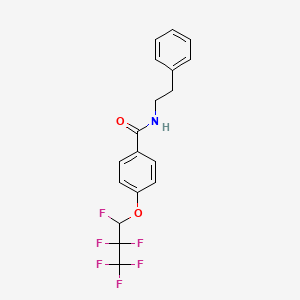
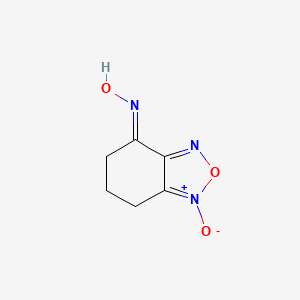
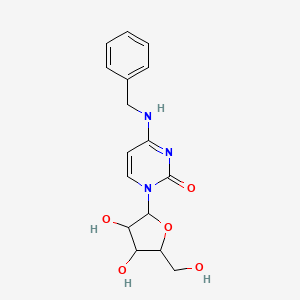
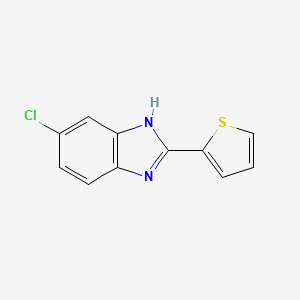
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11057759.png)
![3-(2,3-dichlorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057761.png)
![Methyl 12-[3-ethoxy-4-(propanoyloxy)phenyl]-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B11057763.png)
![13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-6-phenyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene](/img/structure/B11057776.png)
